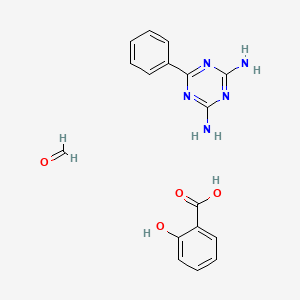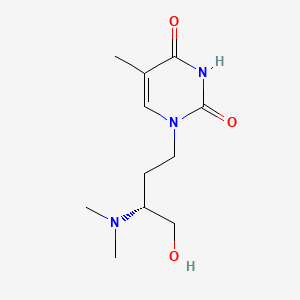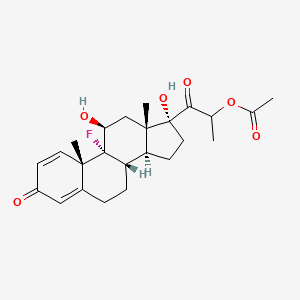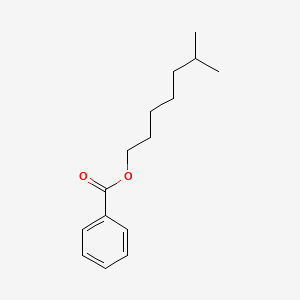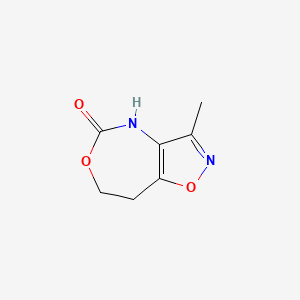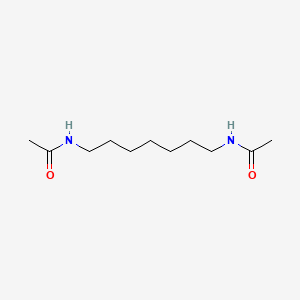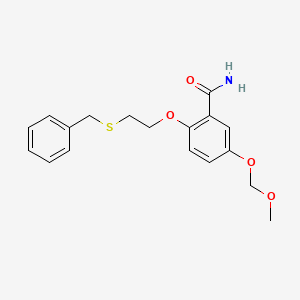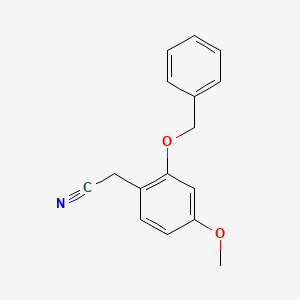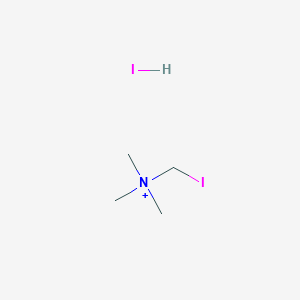
Iodomethyl(trimethyl)azanium;hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodomethyl(trimethyl)azanium;hydroiodide, also known as iodomethyl(trimethyl)ammonium iodide, is a quaternary ammonium compound with the molecular formula C4H11I2N. This compound is characterized by its hygroscopic and light-sensitive nature, making it essential to handle it with care. It is commonly used in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of iodomethyl(trimethyl)azanium;hydroiodide typically involves the reaction of trimethylamine with iodomethane. The reaction proceeds as follows:
(CH3)3N+CH3I→(CH3)3NCH2I
This reaction is usually carried out in an anhydrous solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure high yield and purity. The final product is often obtained through multiple recrystallization steps to achieve the desired quality.
化学反应分析
Types of Reactions: Iodomethyl(trimethyl)azanium;hydroiodide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, reacting with sodium cyanide would yield trimethylammonium cyanide.
科学研究应用
Iodomethyl(trimethyl)azanium;hydroiodide has a wide range of applications in scientific research:
Biology: In biological studies, it serves as a reagent for modifying biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Medicine: This compound is explored for its potential use in drug development, particularly in the synthesis of quaternary ammonium compounds with antimicrobial properties.
Industry: It is utilized in the production of surfactants and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism by which iodomethyl(trimethyl)azanium;hydroiodide exerts its effects is primarily through its ability to act as a methylating agent. The compound transfers its methyl group to nucleophilic sites on other molecules, thereby modifying their chemical structure and properties. This methylation process is crucial in various biochemical pathways and industrial applications.
相似化合物的比较
Tetramethylammonium iodide: Similar in structure but with an additional methyl group.
Trimethylphenylammonium iodide: Contains a phenyl group instead of a methyl group.
Dimethyldioctylammonium iodide: Features longer alkyl chains, leading to different physical properties.
Uniqueness: Iodomethyl(trimethyl)azanium;hydroiodide is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in certain chemical reactions and applications where other quaternary ammonium compounds may not perform as well.
属性
分子式 |
C4H12I2N+ |
|---|---|
分子量 |
327.95 g/mol |
IUPAC 名称 |
iodomethyl(trimethyl)azanium;hydroiodide |
InChI |
InChI=1S/C4H11IN.HI/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1; |
InChI 键 |
IFVIWWQMNYZYFQ-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CI.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


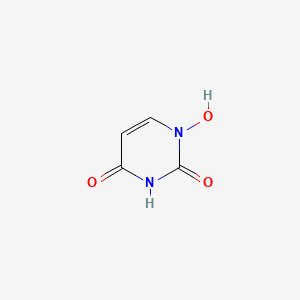
![1,1'-(1h-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone]](/img/structure/B12809239.png)
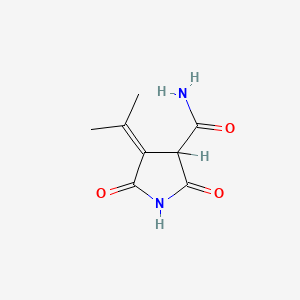
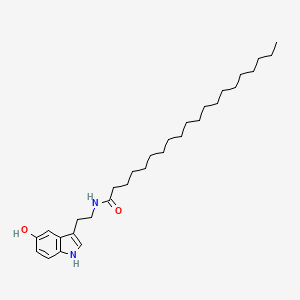
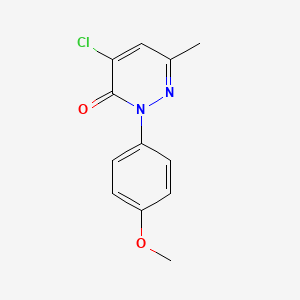
![2-(2-Chloroethoxy)ethyl 2-[2-[2-[1-[2-(2-chloroethoxy)ethoxy]-1-oxopropan-2-yl]oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate](/img/structure/B12809253.png)
